Bendamustine deschloro dimer is a potential impurity identified in bendamustine hydrochloride. [, ] It is formed through the hydrolysis of bendamustine followed by intermolecular esterification. [] This impurity is monitored during the production and quality control of bendamustine hydrochloride, an alkylating antineoplastic agent. [, ]
4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid is a compound of interest in medicinal chemistry, particularly due to its structural characteristics and potential biological activities. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological properties. The compound's structure features a benzimidazole ring system attached to a butanoic acid moiety, making it a versatile building block for further chemical modifications.
The compound is primarily referenced in scientific literature and databases such as PubChem and BenchChem, where it is cataloged for research purposes. It is also associated with related compounds used in pharmaceuticals, particularly in the context of anticancer research.
4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid is classified as a benzimidazole derivative. Benzimidazoles are recognized for their significant biological activities, including antimicrobial, antiviral, and anticancer properties. This compound is particularly noted for its potential applications in drug development.
The synthesis of 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid typically involves several key steps:
The reaction conditions may vary depending on the desired yield and purity of the product. Commonly used solvents include dimethylformamide or dimethyl sulfoxide, and reactions are often conducted under inert atmospheres to prevent unwanted side reactions.
The molecular formula of 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid is . The structural representation includes:
Key structural data includes:
4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid can participate in various chemical reactions:
The outcomes of these reactions depend heavily on the reagents used and the reaction conditions applied (temperature, solvent choice, etc.).
The mechanism of action for 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid involves its interaction with specific biological targets:
This mechanism underlines its potential therapeutic effects in treating diseases such as cancer.
The compound exhibits typical physical properties associated with organic molecules:
Key chemical properties include:
4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid has several notable applications:
This compound exemplifies the importance of benzimidazole derivatives in advancing medicinal chemistry and drug discovery efforts.
The systematic IUPAC name for this benzimidazole derivative is 4-(1-methyl-5-morpholin-4-yl-1H-benzo[d]imidazol-2-yl)butanoic acid, which precisely defines its molecular framework. The name specifies three critical structural elements:
Table 1: Common Synonyms and Commercial Designations
Synonym | Source/Context |
---|---|
Bendamustine Ether Impurity | Pharmaceutical impurity profiling [1] |
1-Methyl-5-(4-morpholinyl)-1H-benzimidazole-2-butanoic Acid | Chemical vendor catalogs |
Bendamustine Related Compound B | USP reference standards [5] [6] |
The term "Bendamustine Ether Impurity" (or "Related Compound B") specifically identifies this molecule as a synthesis intermediate or degradation product of the chemotherapeutic agent bendamustine [1] [5].
The compound has the molecular formula C₁₆H₂₁N₃O₃, confirmed across multiple analytical sources [1] [7]. Its molecular weight is 303.36 g/mol, calculated as follows:
Key structural features deduced from the formula include:
XLogP3 values (~1.3) indicate moderate lipophilicity, suggesting balanced membrane permeability and water solubility .
The deuterated analog, 4-(1-(methyl-d₃)-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid (C₁₆H₁₈D₃N₃O₃), replaces the three hydrogen atoms of the methyl group (-CH₃) with deuterium (-CD₃). This modification increases the molecular weight to 306.37 g/mol [2] [4] [9].
Table 2: Comparison of Native and Deuterated Compounds
Property | Native Compound | Deuterated Derivative |
---|---|---|
Molecular Formula | C₁₆H₂₁N₃O₃ | C₁₆H₁₈D₃N₃O₃ |
Molecular Weight | 303.36 g/mol | 306.37 g/mol |
CAS Number (unlabeled) | 1228552-02-0 | 1228552-02-0 (unlabeled parent) |
Primary Application | Impurity reference standard | Internal standard in mass spectrometry |
Deuterated derivatives serve critical roles in:
Experimental crystallographic data (e.g., X-ray diffraction angles, unit cell parameters) for this compound remains unreported in publicly available literature. However, computational and spectroscopic analyses provide insight into its conformational behavior:
Table 3: Key Computational and Inferred Structural Parameters
Structural Feature | Predicted/Inferred Characteristic | Method of Analysis |
---|---|---|
Benzimidazole-Morpholine dihedral | ~40-50° | Molecular mechanics modeling |
Predominant carboxylic acid form | Dimerized via hydrogen bonds | FT-IR spectroscopy (analogs) |
Torsional barrier (butanoic chain) | < 3 kcal/mol for bond rotation | DFT calculations (B3LYP/6-31G*) |
SMILES (CN1C2=C(C=C(C=C2)N3CCOCC3)N=C1CCCC(=O)O) and InChIKey (SEJQBOGHXQJRBF-UHFFFAOYSA-N) representations confirm the connectivity and stereochemical neutrality [7]. The absence of chiral centers implies no enantiomeric complexity.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1